6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a complex organic compound featuring a triazolopyridazine core linked to a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions:
Formation of the Triazolopyridazine Core: This step often involves the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions.
Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, where the triazolopyridazine core reacts with piperidine derivatives.
Final Assembly: The final compound is assembled through a series of condensation reactions, often involving the use of catalysts and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the laboratory synthesis methods, with optimizations for cost, yield, and environmental impact. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the triazolopyridazine core, potentially altering its electronic properties and biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Reduced triazolopyridazine derivatives.
Substitution: Various substituted piperidine derivatives.
科学研究应用
6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways related to cancer and microbial infections.
Industry: Potential use in the development of new materials with specific electronic or structural properties.
作用机制
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of kinases involved in cell proliferation, leading to antitumor effects. The triazolopyridazine core is crucial for binding to the active site of these enzymes, disrupting their normal function and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
- 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Uniqueness
Compared to similar compounds, 6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one features a unique combination of the triazolopyridazine core with a piperidine moiety, which may enhance its biological activity and specificity. This structural uniqueness can lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
生物活性
6-Methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a compound of significant interest in medicinal chemistry, particularly due to its potential as a therapeutic agent targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxicity against cancer cell lines, and potential applications in drug development.
Chemical Structure and Synthesis
The compound features a complex structure that includes a triazolo-pyridazine core linked to a piperidine moiety. The synthesis typically involves multi-step reactions starting from simple precursors to construct the triazolo[4,3-b]pyridazine framework. Key synthetic routes include cyclization reactions with hydrazine derivatives and appropriate diketones to achieve the desired molecular architecture.
Research indicates that this compound acts primarily as an inhibitor of specific kinases implicated in cancer progression. Notably, it has shown dual inhibitory activity against c-Met and Pim-1 kinases:
- c-Met Inhibition : c-Met is a receptor tyrosine kinase involved in cell proliferation and survival. Inhibition of c-Met can lead to reduced tumor growth and metastasis.
- Pim-1 Inhibition : Pim-1 is associated with cell cycle regulation and apoptosis evasion in cancer cells. Its inhibition may enhance the effectiveness of other anticancer therapies by promoting apoptosis.
Biological Activity and Cytotoxicity
The biological activity of this compound has been evaluated across various cancer cell lines:
Cell Line | IC50 (μM) | Comments |
---|---|---|
A549 | 1.06 ± 0.16 | Significant cytotoxicity observed |
MCF-7 | 1.23 ± 0.18 | Effective against breast cancer cells |
HeLa | 2.73 ± 0.33 | Moderate cytotoxicity noted |
These values indicate that the compound exhibits potent cytotoxic effects against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines, suggesting its potential as an anticancer agent .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in preclinical models:
- Cytotoxicity Studies : A study demonstrated that compounds structurally similar to this compound showed significant cytotoxicity against c-Met overexpressing cell lines. The most promising derivatives exhibited IC50 values comparable to established inhibitors like Foretinib .
- Mechanistic Insights : Binding studies revealed that this compound interacts with the ATP-binding site of c-Met kinase in a conformation conducive to inhibition. This interaction is crucial for overcoming drug resistance commonly seen with other kinase inhibitors .
属性
IUPAC Name |
6-methyl-2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-12-2-5-16(24)22(19-12)10-13-6-8-21(9-7-13)15-4-3-14-18-17-11-23(14)20-15/h2-5,11,13H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQCWDMQJJJDHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。